![molecular formula C12H8BrN3OS B2457945 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide CAS No. 478050-42-9](/img/structure/B2457945.png)
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide
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Overview
Description
4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide, also known as 4-BPMS, is a novel compound that has recently been studied for its potential applications in a variety of scientific research fields. 4-BPMS is a sulfur-containing heterocyclic aromatic compound that can be synthesized using a variety of methods and is characterized by a unique structure that is composed of four fused rings. Due to its unique structure, 4-BPMS has been found to possess a variety of biochemical and physiological effects, and its potential applications in scientific research have been explored in recent years.
Scientific Research Applications
- B4 has demonstrated antibacterial properties in various studies . It inhibits bacterial growth and may be useful in combating infections caused by pathogenic bacteria.
- Researchers have explored B4’s antifungal effects . It could be a candidate for developing novel antifungal drugs to combat fungal infections.
- B4 has been investigated for its potential against parasites . Understanding its mode of action could lead to new strategies for treating parasitic diseases.
- B4 affects acetylcholinesterase (AchE) activity in the nervous system . AchE is crucial for normal nerve function, and B4’s inhibition of AchE could have implications for neurotoxicity.
- B4 exhibits antioxidant properties, which are essential for combating oxidative stress . Oxidative stress is linked to various diseases, including cancer.
- Behavioral studies on B4-treated rainbow trout alevins revealed altered swimming behavior . This highlights its impact on the nervous system.
- B4 also affects malondialdehyde (MDA) levels, a biomarker for oxidative injury . Oxidative stress plays a role in various health conditions.
Antibacterial Activity
Antifungal Potential
Antiparasitic Properties
Neurotoxicity and Acetylcholinesterase Inhibition
Antioxidant and Antitumor Activities
Swimming Behavior and Oxidative Stress
Mechanism of Action
Target of Action
The primary target of 4-Bromophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .
Mode of Action
The compound interacts with its target, AchE, by inhibiting its activity . This inhibition affects normal nerve pulse transmission, leading to significant behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
The inhibition of AchE by this compound affects the cholinergic nervous system. The reduced activity of AchE disrupts the normal functioning of this system, leading to the aforementioned behavioral changes and movement impairments .
Pharmacokinetics
The compound’s interaction with ache suggests that it is able to reach the site of action effectively .
Result of Action
The result of the compound’s action is a significant reduction in AchE levels in all treated groups compared to control groups . This leads to the observed behavioral changes and movement impairments .
properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3OS/c1-7-10-11(17-16-7)14-6-15-12(10)18-9-4-2-8(13)3-5-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAJFNNRUIILLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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